BenchChemオンラインストアへようこそ!

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Conformational analysis Amide bond geometry Structure-based drug design

2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2640972-66-1) is a heterocyclic amide composed of a pyrimidine ring linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold via a carbonyl bridge. It belongs to the class of pyrimidine-THIQ hybrid building blocks, which are widely explored as privileged scaffolds in kinase inhibitor and CNS-targeted drug discovery programs.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 2640972-66-1
Cat. No. B6474925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
CAS2640972-66-1
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3
InChIInChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2
InChIKeyCHKDTUPHOJFQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2640972-66-1): Core Heterocyclic Building Block for Medicinal Chemistry Screening


2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2640972-66-1) is a heterocyclic amide composed of a pyrimidine ring linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold via a carbonyl bridge [1]. It belongs to the class of pyrimidine-THIQ hybrid building blocks, which are widely explored as privileged scaffolds in kinase inhibitor and CNS-targeted drug discovery programs [2]. The compound is commercially available through screening compound suppliers and is primarily positioned as a synthetic intermediate and fragment-like probe for structure–activity relationship (SAR) studies [1].

Why In-Class Pyrimidine-THIQ Analogs Cannot Substitute 2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline in SAR Programs


Pyrimidine-THIQ hybrids constitute a broad structural class, but the position and nature of the linker between the two heterocyclic rings fundamentally determine conformational preference, electronic distribution, and target engagement [1]. The carbonyl linker in 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline introduces partial double-bond character that restricts rotation and establishes a specific spatial relationship between the pyrimidine and THIQ moieties, which is absent in direct C–N linked analogs [2]. Furthermore, the unsubstituted pyrimidine ring in this compound provides a chemically addressable handle for late-stage functionalization that is masked or altered in substituted analogs such as morpholino- or hydroxy-pyrimidine variants. Substitution without quantitative comparative data risks disrupting hydrogen-bonding networks, altering solubility by over an order of magnitude, or introducing steric clashes that abolish target binding [1].

Quantitative Differentiation Evidence: 2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Structural Analogs


Carbonyl Linker Conformational Restriction vs. Direct C–N Linked Analog

The carbonyl linker in 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline introduces partial double-bond character (amide resonance) that restricts rotation about the C–N bond connecting the two heterocyclic systems. This contrasts with 2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline, which features a direct C–N bond with free rotation [1]. The predicted pKa of the pyrimidine nitrogen in the target compound is -0.57 ± 0.13, indicating very weak basicity due to the electron-withdrawing carbonyl group, whereas the direct C–N linked analog is expected to exhibit higher basicity at the pyrimidine nitrogens [2]. This difference in electronic character directly impacts hydrogen-bond acceptor strength and protonation state under physiological conditions.

Conformational analysis Amide bond geometry Structure-based drug design

Unsubstituted Pyrimidine Ring Provides Synthetic Handle Absent in Substituted Analogs

The pyrimidine ring of 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline bears no additional substituents at the 4- and 6-positions, distinguishing it from analogs such as (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone and (3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone, which carry morpholino and hydroxyl groups respectively . The unsubstituted pyrimidine enables direct C–H functionalization at multiple positions for library synthesis, whereas the substituted analogs restrict diversification to fewer reactive sites. The predicted density of the target compound is 1.254 ± 0.06 g/cm³, and its predicted boiling point is 441.4 ± 55.0 °C, reflecting the compact, low-polarity nature of the unsubstituted scaffold [1].

Late-stage functionalization Parallel synthesis Medicinal chemistry diversification

Procurement Cost and Scalability Comparison vs. Tetrahydroquinoline Analog

The target compound 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is commercially available from Life Chemicals (catalog F5865-0003) at a price of $81.0 per 1 mg and $178.5 per 30 mg, reflecting a unit cost of approximately $81/mg at the 1 mg scale [1]. In contrast, the closely related tetrahydroquinoline analog 1-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS 2379977-21-4) is priced at $29 per 1 mg from Mcule (catalog MCULE-3450217468-0), representing a 64% lower cost per milligram . This price differential likely reflects differences in synthetic route complexity, intermediate availability, and production scale, rather than purity differences (both compounds are sold at ≥95% purity).

Compound sourcing Screening library procurement Cost-per-compound analysis

THIQ vs. Tetrahydroquinoline Scaffold: Differential Conformational Preferences Impacting Target Binding

The tetrahydroisoquinoline (THIQ) scaffold in the target compound adopts a distinct conformational envelope compared to the tetrahydroquinoline (THQ) scaffold found in 1-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline. In THIQ, the nitrogen is at the 2-position of the saturated ring, placing it in a benzylic environment that influences both basicity and the spatial orientation of the attached carbonyl-pyrimidine moiety. In THQ, the nitrogen is at the 1-position, directly attached to the aromatic ring, creating a different angular relationship between the pyrimidine and the fused bicyclic system [1]. Published SAR studies on pyrimidine-THIQ ALK inhibitors demonstrate that the THIQ scaffold orientation is critical for kinase hinge-region binding, with even minor modifications to the tetrahydroisoquinoline ring abolishing activity [2].

Scaffold hopping Conformational analysis Bioisostere evaluation

Optimal Application Scenarios for 2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring an Unsubstituted Pyrimidine-THIQ Core for Growth Vector Exploration

In fragment-based drug discovery programs targeting kinases or CNS receptors, 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline serves as a minimal fragment with three unsubstituted positions on its pyrimidine ring for systematic growth vector exploration [1]. Unlike morpholino- or hydroxy-substituted analogs that restrict diversification to a single remaining position, the unsubstituted scaffold supports parallel library synthesis at C4, C5, and C6, enabling rapid SAR triangulation around the pyrimidine ring while maintaining the fixed carbonyl-THIQ pharmacophore geometry [1]. The predicted pKa of -0.57 ensures the pyrimidine remains largely unprotonated at physiological pH, simplifying interpretation of binding data [2].

Scaffold-Hopping Campaigns Comparing THIQ vs. THQ Geometric Preferences Against a Defined Target

When a project aims to systematically evaluate the impact of the saturated bicyclic amine scaffold on target engagement, this compound provides the THIQ reference point for direct comparison against 1-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline (the THQ analog) [1]. The different nitrogen positions (THIQ N-2 vs. THQ N-1) and resulting geometric vectors produce distinct binding modes that cannot be predicted computationally without experimental validation; head-to-head testing of both scaffolds is essential for rational scaffold selection [2]. The 2.8-fold higher cost of the THIQ compound must be weighed against the potential for unique intellectual property space and differentiated binding kinetics [1].

Late-Stage Functionalization Programs Leveraging the Carbonyl Linker as a Conformational Lock

The amide carbonyl linker in 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline imposes conformational restriction that is absent in analogs with freely rotating C–N or C–C linkers [1]. This property is valuable when a program has crystallographic or docking evidence that a specific dihedral angle between the pyrimidine and THIQ rings is required for target complementarity. The carbonyl also serves as an additional hydrogen-bond acceptor, contributing to the compound's predicted physicochemical profile (density 1.254 g/cm³) and potentially enhancing binding enthalpy when engaged with a backbone NH or ordered water network [2]. Programs that require this specific conformational lock should not substitute freely rotating analogs.

Screening Library Procurement Where Scaffold Diversity is Prioritized Over Cost Minimization

For organizations building diverse screening libraries, 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline represents a chemically distinct scaffold that occupies a different region of chemical space compared to both substituted pyrimidine-THIQ analogs and THQ-based alternatives [1]. At a price of $81/mg (Life Chemicals, 1 mg scale), the compound carries a premium over the THQ analog ($29/mg), but this cost differential may be justified when library diversity metrics indicate underrepresentation of the THIQ scaffold [1]. Procurement decisions should be guided by scaffold novelty analysis against existing corporate collections rather than by per-milligram cost alone.

Quote Request

Request a Quote for 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.